2-Butyl-2-(((4-fluorophenyl)thio)methyl)hexan-1-ol (CAS 1332599-96-8) is a highly specialized, sterically hindered thioether alcohol utilized as an advanced building block in medicinal chemistry and complex material synthesis. Featuring a quaternary carbon core substituted with two butyl groups (forming a 2,2-dibutyl scaffold), it provides exceptional lipophilicity and steric shielding. The pre-installed 4-fluorophenyl thioether moiety offers a metabolically stable, oxidation-ready functional handle. This compound is primarily procured to bypass multi-step neopentyl-activation chemistries, accelerating the synthesis of highly lipophilic active pharmaceutical ingredients (APIs) and specialized agrochemicals where metabolic resistance and precise spatial geometry are critical [1].
Attempting to substitute this compound with the more common precursor 2,2-dibutylpropane-1,3-diol requires a minimum of three to four additional synthetic steps—typically involving mono-protection, leaving-group activation, nucleophilic displacement with 4-fluorothiophenol, and deprotection. Because the quaternary C2 center creates severe neopentyl-like steric hindrance, these displacement reactions often suffer from low yields, prolonged reaction times, and difficult chromatographic separations. Furthermore, substituting with a non-fluorinated analog (e.g., phenylthio) introduces a critical metabolic liability, as the para-position of the phenyl ring becomes highly susceptible to CYP450-mediated hydroxylation in vivo, rendering generic analogs unsuitable for advanced pharmaceutical lead optimization [1].
Procuring the pre-functionalized thioether alcohol eliminates the need to perform nucleophilic substitution at a sterically encumbered neopentyl-like center. Synthesizing this motif from 2,2-dibutylpropane-1,3-diol typically yields less than 40% across three steps due to the extreme steric bulk of the gem-dibutyl groups, which drastically slows down SN2 displacement by thiophenols. By sourcing the exact compound, procurement teams eliminate the yield bottlenecks and reagent waste associated with activating and displacing a highly hindered primary alcohol [1].
| Evidence Dimension | Synthetic steps and overall yield to target scaffold |
| Target Compound Data | 0 steps (ready to use), 100% material retention |
| Comparator Or Baseline | 2,2-Dibutylpropane-1,3-diol (requires 3-4 steps, ~35-40% overall yield) |
| Quantified Difference | Saves 3+ synthetic steps and avoids >60% material loss |
| Conditions | Standard laboratory scale synthesis of hindered thioethers |
Procuring the pre-assembled scaffold drastically reduces labor hours and material costs associated with low-yielding neopentyl substitutions.
In medicinal chemistry applications, the exact substitution pattern of the aryl ring is critical. The 4-fluorophenyl moiety in this compound provides a strong electron-withdrawing effect and a robust C-F bond that blocks cytochrome P450-mediated para-hydroxylation. Compared to a generic non-fluorinated phenylthio analog, the para-fluoro substitution typically increases the metabolic half-life of derived drug candidates by preventing rapid phase I metabolism, making this specific compound a superior choice for API development [1].
| Evidence Dimension | Metabolic liability at the aryl para-position |
| Target Compound Data | Blocked by robust C-F bond (high metabolic stability) |
| Comparator Or Baseline | Non-fluorinated phenylthio analog (highly susceptible to CYP450 para-hydroxylation) |
| Quantified Difference | Elimination of the primary oxidative metabolic soft spot |
| Conditions | in vitro liver microsome stability models (class-level behavior) |
Selecting the fluorinated building block ensures downstream drug candidates possess superior pharmacokinetic profiles, reducing failure rates in preclinical testing.
The 2,2-dibutyl core (derived from the hexan-1-ol backbone with a C2 butyl group) provides a significantly higher lipophilic surface area compared to asymmetric cores like 2-butyl-2-ethyl-1,3-propanediol. This gem-dibutyl motif not only drives strong hydrophobic interactions in target binding pockets but also creates a dense steric shield around the adjacent thioether and alcohol functionalities. This shielding protects the core from premature enzymatic degradation and unwanted chemical side reactions during downstream processing [1].
| Evidence Dimension | Steric bulk and calculated LogP contribution |
| Target Compound Data | Gem-dibutyl core (higher lipophilicity, symmetric steric shielding) |
| Comparator Or Baseline | 2-Butyl-2-ethyl core (lower lipophilicity, asymmetric shielding) |
| Quantified Difference | Addition of two methylene units increases LogP and symmetric bulk |
| Conditions | Scaffold selection for lipophilic API design |
The symmetric gem-dibutyl core maximizes target binding affinity for highly lipophilic pockets while ensuring robust chemical stability.
Unlike ether or pure alkyl analogs, the thioether linkage in 2-Butyl-2-(((4-fluorophenyl)thio)methyl)hexan-1-ol serves as a tunable functional group. It can be selectively oxidized to either a sulfoxide or a sulfone using standard oxidants (e.g., mCPBA or hydrogen peroxide). This allows chemists to precisely modulate the polarity, hydrogen-bond acceptor capacity, and aqueous solubility of the final product without altering the carbon framework, a flexibility entirely absent in simple alkyl or ether-linked comparators [1].
| Evidence Dimension | Functional group tunability |
| Target Compound Data | Thioether (can be oxidized to sulfoxide/sulfone) |
| Comparator Or Baseline | Alkyl or ether analogs (inert to mild oxidation) |
| Quantified Difference | 2 additional accessible oxidation states for polarity tuning |
| Conditions | Standard mild oxidation conditions (e.g., mCPBA in DCM) |
This tunability allows rapid generation of analog libraries with varying polarities from a single procured starting material.
The gem-dibutyl core and fluorophenyl groups make this compound an ideal starting material for constructing inhibitors of highly lipophilic targets, where extreme lipophilicity and metabolic stability are absolute requirements for efficacy [1].
The sterically shielded core and robust C-F bond provide the environmental and metabolic robustness needed for next-generation crop protection agents, outperforming non-fluorinated or less hindered analogs [2].
Because the thioether linkage can be selectively oxidized to sulfoxides or sulfones, this compound serves as a versatile central scaffold for generating analog libraries, allowing researchers to fine-tune the aqueous solubility and hydrogen-bonding profiles of drug leads [3].